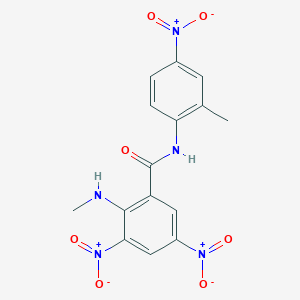
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce nitro groups at specific positions. This is followed by amination and acylation reactions to form the final benzamide structure. Common reagents used in these reactions include nitric acid, sulfuric acid, methylamine, and acyl chlorides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of reagents and the control of reaction parameters. The use of catalysts and automated monitoring systems further enhances the production efficiency and consistency of the compound.
化学反应分析
Types of Reactions
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups and the benzamide core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-benzamide: Lacks the additional nitro groups, resulting in different chemical and biological properties.
N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C15H13N5O7 |
|---|---|
分子量 |
375.29 g/mol |
IUPAC 名称 |
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N5O7/c1-8-5-9(18(22)23)3-4-12(8)17-15(21)11-6-10(19(24)25)7-13(20(26)27)14(11)16-2/h3-7,16H,1-2H3,(H,17,21) |
InChI 键 |
RRJKATUCNOCGIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B15154051.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)
![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)
